N-甲酰基-4-碘-L-苯丙氨酸

描述

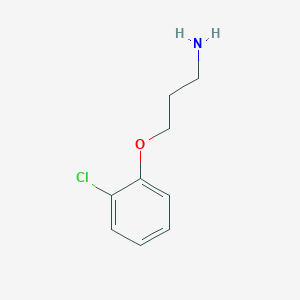

N-Formyl-4-iodo-L-phenylalanine is a biochemical used for proteomics research . It is a derivative of phenylalanine, an essential aromatic amino acid .

Synthesis Analysis

The synthesis of astatinated 4-[211At]astato-L-phenylalanine, a compound similar to N-Formyl-4-iodo-L-phenylalanine, has been reported . The study used a deprotected organosilyl compound, 4-triethylsilyl-L-phenylalanine, for the direct synthesis of astatinated phenylalanines. The reaction involved mild conditions (70 °C) and a short time (10 min), making it a convenient and reproducible method .Physical And Chemical Properties Analysis

The physical and chemical properties of N-Formyl-4-iodo-L-phenylalanine are not extensively detailed in the search results. The molecular weight is reported to be 319.09 .科学研究应用

合成和应用

- N-甲酰基-4-碘-L-苯丙氨酸及其衍生物被合成用于各种研究应用。例如,合成了N-(顺式-4-异丙基环己基-1-甲酰基)-D-苯丙氨酸和N-(反式-4-异丙基环己基-1-甲酰基)-L-苯丙氨酸,表明该化合物在化学合成中的用途(孙铁民, 2005)。

- 对N-Boc-p-(三正丁基锡基)-L-苯丙氨酸四氟苯酯的合成和放射性碘化的研究突出了其在肽合成中和作为放射性碘化化合物的原料的潜在用途(D. Wilbur et al., 1993)。

金属络合物的形成

- 研究表明4-碘-L-苯丙氨酸形成金属络合物,表明其在研究金属蛋白相互作用和材料科学中的潜在应用(B. Kayser & W. Beck, 2004)。

结构生物学和蛋白质工程

- N-甲酰基-4-碘-L-苯丙氨酸已被用于蛋白质中的位点特异性掺入以进行结构测定。该应用对于理解蛋白质结构和功能以及设计具有新功能的蛋白质至关重要(J. Xie et al., 2004)。

分析和光谱研究

- N-甲酰基-L-苯丙氨酸的三有机锡(IV)衍生物已被制备和表征,表明它们在核磁共振波谱和材料表征中的用途(G. K. Sandhu et al., 1989)。

生物医学研究

- N-甲酰基-4-碘-L-苯丙氨酸已用于生产L-苯丙氨酸,这是一种食品和医药中的重要氨基酸。这突出了其在生物技术应用和代谢途径研究中的作用(D. Ding et al., 2016)。

趋化性和细胞信号传导

- 对N-甲酰基-L-甲硫氨酰-亮氨酰-L-苯丙氨酸(一种相关化合物)的研究表明其在趋化反应和细胞信号传导中的作用,表明对甲酰化氨基酸有更广泛的研究兴趣(W. Marasco et al., 1984)。

安全和危害

作用机制

Target of Action

N-Formyl-4-iodo-L-phenylalanine is a compound that finds extensive application in scientific research, particularly in the study of enzyme reactions, protein-ligand interactions, and protein and peptide structure and function .

Mode of Action

The mode of action of N-Formyl-4-iodo-L-phenylalanine involves its interaction with the active sites of enzymes. This interaction results in the inhibition of these enzymes, thereby affecting their function . The exact nature of these interactions and the resulting changes are still under investigation.

Biochemical Pathways

Given its role in enzyme inhibition, it is likely that it affects multiple pathways involving the enzymes it targets

Result of Action

The molecular and cellular effects of N-Formyl-4-iodo-L-phenylalanine’s action are largely dependent on the enzymes it inhibits. By inhibiting these enzymes, it can disrupt their normal function and potentially alter cellular processes . More research is needed to fully understand these effects.

生化分析

Biochemical Properties

N-Formyl-4-iodo-L-phenylalanine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in the site-specific incorporation into proteins for structure determination. This application is crucial for understanding protein structure and function, as well as for designing proteins with novel functions.

Metabolic Pathways

N-Formyl-4-iodo-L-phenylalanine is involved in the production of L-phenylalanine, an important amino acid in food and medicine. This highlights its role in biotechnological applications and metabolic pathway studies

属性

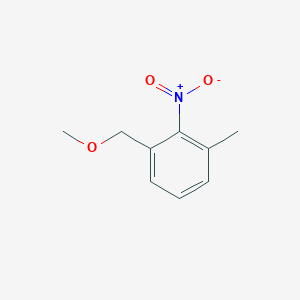

IUPAC Name |

(2S)-2-formamido-3-(4-iodophenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10INO3/c11-8-3-1-7(2-4-8)5-9(10(14)15)12-6-13/h1-4,6,9H,5H2,(H,12,13)(H,14,15)/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCLBWSIAKJLFMP-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)NC=O)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)O)NC=O)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10INO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-chloro-2-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B3042107.png)

![1-[3-(Difluoromethyl)-5-phenylpyrazol-1-yl]ethanone](/img/structure/B3042112.png)